molecular formula C13H18ClNO B1361588 4-Chloro-N,N-diisopropylbenzamide CAS No. 79606-45-4

4-Chloro-N,N-diisopropylbenzamide

Cat. No. B1361588
CAS RN: 79606-45-4
M. Wt: 239.74 g/mol
InChI Key: MGPPJDHMGGQMSG-UHFFFAOYSA-N
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Description

4-Chloro-N,N-diisopropylbenzamide is a chemical compound with the molecular formula C13H18ClNO . It has a molecular weight of 239.748 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 4-Chloro-N,N-diisopropylbenzamide can be achieved from 4-Chlorobenzoyl chloride and Diisopropylamine . One of the synthesis methods involves reaction conditions with triethylamine in dichloromethane at 0 - 20°C for 6 hours .


Physical And Chemical Properties Analysis

4-Chloro-N,N-diisopropylbenzamide is a solid compound . It should be stored at room temperature (80-90°C) . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Polymerization

4-Chloro-N,N-diisopropylbenzamide has been used in anionic living polymerization processes. Hirao and Nakahama (1986) demonstrated that this compound can effectively polymerize under specific conditions to form a 'living polymer', achieving polymers with narrow molecular weight distributions. This method is significant for creating polymers with precise characteristics (Hirao & Nakahama, 1986).

Synthesis of Heterocyclic Compounds

In the synthesis of phthalides, which are essential building blocks in creating various heterocyclic ring systems, 4-Chloro-N,N-diisopropylbenzamide plays a key role. Faigl et al. (2010) elaborated a manufacturing synthesis of 5-substituted phthalides, utilizing this compound as a critical intermediary in the process. The method is adaptable and results in high overall yield, proving its efficiency in chemical synthesis (Faigl et al., 2010).

Medicinal Chemistry and Biological Activity

In the field of medicinal chemistry, derivatives of 4-Chloro-N,N-diisopropylbenzamide have been synthesized and evaluated for their biological activity. He et al. (2014) investigated a derivative's structure-property relationship and antitumor activity, demonstrating its potential in cancer treatment. The compound exhibited significant inhibition in various cancer cell lines, showing its promise as a therapeutic agent (He et al., 2014).

Anticonvulsant Properties

Some derivatives of 4-Chloro-N,N-diisopropylbenzamide have been explored for their anticonvulsant properties. For instance, Faizi et al. (2017) designed and synthesized derivatives with anticonvulsant activity, demonstrating the versatility of this compound in pharmaceutical applications (Faizi et al., 2017).

Chemical Analysis and Characterization

4-Chloro-N,N-diisopropylbenzamide and its derivatives have been subjects of various chemical analysis studies. Sawale et al. (2016) investigated the molar refraction and polarizability of a related compound, providing insights into its physical and chemical properties. Such studies are essential for understanding the compound's behavior in different environments and applications (Sawale et al., 2016).

Hydrolysis Studies

Research has also been conducted on the hydrolysis of 4-Chloro-N,N-diisopropylbenzamide derivatives. Hyland and O'Connor (1973) studied the hydrolysis of various derivatives, contributing to the understanding of their chemical stability and reactivity under different conditions (Hyland & O'Connor, 1973).

Safety And Hazards

4-Chloro-N,N-diisopropylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

4-chloro-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPPJDHMGGQMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286867
Record name 4-Chloro-N,N-diisopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N,N-diisopropylbenzamide

CAS RN

79606-45-4
Record name 79606-45-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48107
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N,N-diisopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-N,N-DIISOPROPYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
B Molnár, G Simig, B Volk - 2011 - Wiley Online Library
By taking advantage of the N,N‐diisopropylcarbamoyl moiety as a versatile ortho‐directing lithiation group, the preparation of 4,6‐dichloro‐ and 4,6‐difluorophthalides, starting from the …
F Faigl, A Thurner, B Molnár, G Simig… - … Process Research & …, 2010 - ACS Publications
A manufacturing synthesis of 5-chlorophthalide has been elaborated. The key step of the procedure is ortho-lithiation of 4-chloro-N,N-diisopropylbenzamide, followed by formylation …
Number of citations: 37 pubs.acs.org
R Feng, SR Ramchandani… - … Congress on Green …, 2016 - dc.engconfintl.org
Ortho-lithiation is an important class of reaction for the synthesis of regiospecifically substituted aromatics and it is an emerging method to prepare phthalides which are common …
Number of citations: 4 dc.engconfintl.org
A Burhenn, R Bavaro, VH Gessner - Catalysis Science & Technology, 2023 - pubs.rsc.org
(Poly)halogenated arenes are important electrophiles in organic synthesis but often also toxic and harmful to human health and the environment. Hydrodehalogenation represents a …
Number of citations: 0 pubs.rsc.org
AJG Santiago - 2020 - search.proquest.com
The focus of this document is the development and study of the Cp* Ir (III)-catalyzed halogenation of N, N-diisopropylbenzamides. The optimized conditions for the iodination reaction …
Number of citations: 0 search.proquest.com
E Bisz, P Podchorodecka, H Li, W Ochędzan-Siodłak… - Molecules, 2023 - mdpi.com
Benzylic alcohols are among the most important intermediates in organic synthesis. Recently, the use of abundant metals has attracted significant attention due to the issues with the …
Number of citations: 9 www.mdpi.com
JL Cosman - 2015 - search.proquest.com
Chapter one of this thesis describes the iridium-catalyzed ortho-selective C–H borylation reaction of tertiary benzamides. An iridium (I) complex paired with an electron-deficient …
Number of citations: 3 search.proquest.com
CZ Dong, M Julia, J Tang - European journal of organic …, 1998 - Wiley Online Library
The orientation of chlorination and bromination of N, N‐disubstituted benzamides in aqueous acetic acid is strongly influenced by the nature of the alkyl groups at the nitrogen atom. …
A Leggio, A Comandè, EL Belsito, M Greco… - Organic & …, 2018 - pubs.rsc.org
The TiCl4/NR3 reagent system has been successfully employed for the synthesis of amides and β-enaminones. The reaction of variously substituted benzoyl chlorides with the TiCl4/…
Number of citations: 8 pubs.rsc.org
R Feng, S Ramchandani, NM Salih… - Industrial & …, 2019 - ACS Publications
The amidation reaction between 4-chlorobenzoyl chloride (CBC) and diisopropylamine (DIPA) has been successfully intensified with the implementation of a number of process …
Number of citations: 7 pubs.acs.org

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